molecular formula C24H21N3O B11601960 6-(2-ethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

6-(2-ethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11601960
M. Wt: 367.4 g/mol
InChI Key: CMZVJNBKHRKFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-ethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the indoloquinoxaline family This compound is characterized by its unique structure, which includes an indole fused with a quinoxaline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-ethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols. One common method includes the condensation of isatin with o-phenylenediamine, followed by further functionalization. The reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, modern methods may employ transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .

Industrial Production Methods

Industrial production of this compound may utilize microwave irradiation or the use of nanoparticles as catalysts to enhance reaction efficiency and yield. For instance, copper-doped CdS nanoparticles have been used under microwave irradiation conditions . Cerium (IV) oxide nanoparticles have also shown effectiveness in aqueous medium reactions .

Chemical Reactions Analysis

Types of Reactions

6-(2-ethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoxaline compounds.

    Substitution: It can undergo substitution reactions, particularly at the benzyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological and chemical properties depending on the functional groups introduced.

Scientific Research Applications

6-(2-ethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-ethoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific functional groups, which enhance its chemical reactivity and potential applications in various fields. Its ethoxybenzyl group provides additional stability and solubility, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

6-[(2-ethoxyphenyl)methyl]-9-methylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H21N3O/c1-3-28-22-11-7-4-8-17(22)15-27-21-13-12-16(2)14-18(21)23-24(27)26-20-10-6-5-9-19(20)25-23/h4-14H,3,15H2,1-2H3

InChI Key

CMZVJNBKHRKFJU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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